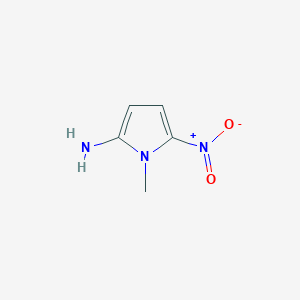
1-Methyl-5-nitro-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole, followed by amination. The nitration step typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrrole ring. The subsequent amination can be achieved using ammonia or an amine derivative under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-Methyl-5-amino-1H-pyrrol-2-amine.
Oxidation: 1-Methyl-5-nitroso-1H-pyrrol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, which lacks the nitro and methyl groups.
1-Methylpyrrole: Similar structure but without the nitro group.
5-Nitropyrrole: Lacks the methyl group at the 1-position.
Uniqueness: 1-Methyl-5-nitro-1H-pyrrol-2-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-methyl-5-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,6H2,1H3 |
InChI-Schlüssel |
AVXIWQGELAMZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)




![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)

![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)

![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)

